4-Bromo-5-iodo-2-methyl-benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-5-iodo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWSYPOXDJYFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of 4-Bromo-5-iodo-2-methyl-benzoic acid typically follows a two-step halogenation process starting from 2-methyl-benzoic acid:
Step 1: Bromination
Bromination of 2-methyl-benzoic acid is achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This electrophilic aromatic substitution introduces a bromine atom selectively at the 4-position of the aromatic ring.Step 2: Iodination
Subsequent iodination is performed using iodine (I2) combined with an oxidizing agent like nitric acid or iodic/periodic acid. This step introduces the iodine atom at the 5-position of the ring. The reaction is often carried out in the presence of an acid catalyst and sometimes a dehydrating agent such as acetic anhydride to improve yield and selectivity.
This approach allows for regioselective halogenation due to the directing effects of the methyl and carboxylic acid substituents on the aromatic ring.
Detailed Iodination Process and Innovations
The iodination step is critical and historically challenging due to the low reactivity of aromatic compounds bearing electron-withdrawing groups like carboxylic acid. Several iodination methods have been reported with varying yields and industrial applicability:
Traditional methods such as the Sandmeyer reaction, transhalogenation, or use of iodine monochloride have yielded low to moderate efficiency (yields around 18-43%) and often involve toxic reagents or harsh conditions unsuitable for scale-up.
A patented process (US7642374B2) introduces a highly efficient iodination technique involving:
- Use of iodine (I2) with oxidizing agents such as iodic acid (HIO3) or periodic acid (H5IO6).
- Inclusion of a microporous compound (e.g., zeolites like β-form zeolite) to enhance reaction selectivity and yield.
- Employment of acetic anhydride as a dehydrating agent to remove water formed during the reaction, thus driving the equilibrium toward product formation.
- Reaction conditions typically maintained at 50–200 °C (preferably 70–150 °C) and pressures of 0.005 to 2 MPa.
- Use of acetic acid or similar inert organic solvents to facilitate the reaction medium.
This method achieves high selectivity and yields for 5-iodo-2-methylbenzoic acid, which is a key intermediate for the final this compound synthesis.
Industrial Production Considerations
Scale and Reactor Type:
Industrial synthesis may employ continuous flow reactors or flow-on-immobilized bed reactors for better control and scalability. Batch reactors are suitable for smaller scale production.Purification:
Advanced purification techniques such as recrystallization, sublimation, distillation, and chromatography are used to obtain high-purity final products. The microporous compounds used can be recovered and recycled after washing and calcination.Reagent Ratios and Recycling:
Typical reagent ratios for iodination are:- Iodine: 0.5 to 1 part by weight per part of 2-methylbenzoic acid.
- Oxidizing agent: 0.05 to 0.5 parts by weight per part of iodine.
- Microporous compound: ≥0.05 parts by weight per part of 2-methylbenzoic acid.
- Acetic anhydride: 0.1 to 1.5 parts by weight per part of 2-methylbenzoic acid.
Environmental and Safety Aspects:
The patented iodination method avoids highly toxic reagents like thallium salts and reduces the generation of hazardous waste such as spent sulfuric acid, making it more suitable for industrial application.
Summary of Key Reaction Parameters
| Parameter | Typical Range / Details | Notes |
|---|---|---|
| Bromination catalyst | Iron(III) bromide (FeBr3) | Electrophilic aromatic substitution |
| Iodination reagents | Iodine (I2), iodic acid/periodic acid | Oxidizing agents enhance reactivity |
| Microporous compound | Zeolites (e.g., β-form zeolite) | Enhances selectivity and yield |
| Dehydrating agent | Acetic anhydride | Removes water to drive reaction |
| Reaction temperature | 50–200 °C (preferably 70–150 °C) | Controls rate and side reactions |
| Reaction pressure | 0.005–2 MPa (preferably 0.01–1 MPa) | Atmospheric to slightly elevated |
| Solvent | Acetic acid, trifluoroacetic acid, others | Inert solvents preferred |
| Iodine amount | 0.5–1 part per part of 2-methylbenzoic acid | Ensures complete iodination |
| Oxidizing agent amount | 0.05–0.5 parts per part of iodine | Optimal for high conversion |
| Microporous compound amount | ≥0.05 parts per part of 2-methylbenzoic acid | Below this, selectivity decreases |
Research Findings and Advantages of the Patented Method
- High yield and selectivity of 5-iodo-2-methylbenzoic acid, a key precursor, are achieved.
- The microporous compound acts as a catalyst support and enhances reaction efficiency.
- The process is simple, avoids toxic reagents, and is suitable for industrial scale-up.
- The microporous compound can be recycled multiple times with minimal loss of activity.
- Use of acetic anhydride as a dehydrating agent simplifies product isolation and purification.
- Reaction conditions are mild enough to minimize side reactions and formation of high-boiling impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-iodo-2-methyl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation and Reduction Reactions: Products include corresponding alcohols or ketones.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- 4-Bromo-5-iodo-2-methyl-benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, including nucleophilic aromatic substitutions and coupling reactions.
-
Biological Activity:
- The compound has potential applications in medicinal chemistry, particularly in synthesizing biologically active molecules. Its derivatives may exhibit significant biological activities, including inhibition of mitogen-activated protein kinases (MAPKs), which are crucial in cell proliferation pathways.
-
Pharmaceutical Development:
- Research indicates that derivatives of this compound may lead to the development of new drugs targeting proliferative diseases such as cancer and psoriasis. The inhibition of specific kinases suggests therapeutic potential against these conditions.
-
Industrial Applications:
- In industry, this compound is utilized for producing specialty chemicals with tailored properties, enhancing material performance in various applications.
Case Studies
-
Cancer Treatment:
- A study highlighted the potential of similar compounds to inhibit MEK kinases, suggesting that derivatives of this compound could be effective against various cancers by targeting pathways that lead to uncontrolled cell proliferation.
-
Psoriasis Treatment:
- Research has indicated that compounds with similar structures exhibit anti-inflammatory properties and may be beneficial in treating psoriasis, a condition characterized by excessive cell growth and inflammation.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methyl-benzoic acid depends on its specific application. In chemical reactions, the presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various substitution and coupling reactions. The carboxylic acid group can interact with other functional groups, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Halogen Effects :
- The iodine atom in this compound increases molecular weight (367.94 g/mol) and polarizability compared to bromine/chlorine analogs (e.g., 2-bromo-4-chloro-5-methylbenzoic acid, MW ~249.5 g/mol) .
- Fluorine-substituted analogs (e.g., 2-bromo-4-fluoro-5-methylbenzoic acid) exhibit higher acidity (pKa ~2.5–3.0) due to fluorine’s electronegativity, whereas iodine’s lower electronegativity reduces acidity in the parent compound .
Steric and Electronic Modifications: Methoxy groups (e.g., 5-bromo-2-iodo-4-methoxybenzoic acid) improve solubility in polar solvents but reduce reactivity in Suzuki-Miyaura couplings compared to methyl-substituted derivatives . Amino-substituted analogs (e.g., 2-amino-5-bromobenzoic acid) show tautomerism, with bond lengths (C=O: 1.21 Å, C-Br: 1.89 Å) deviating from halogenated analogs due to resonance stabilization .
Synthetic Utility :
- This compound’s iodine atom facilitates Ullmann and Stille couplings, whereas bromine/methoxy derivatives are preferred for nucleophilic aromatic substitutions .
- Methyl groups at the 2-position (as in the parent compound) enhance thermal stability (mp ~180–190°C estimated) compared to unsubstituted analogs .
Physicochemical and Commercial Considerations
Table 2: Availability and Stability Data
Key Observations:
- The discontinued status of this compound contrasts with readily available analogs like 5-bromo-2-methoxy-4-methylbenzoic acid, suggesting challenges in synthesis or purification .
- Methyl and methoxy groups generally improve crystallinity, whereas iodine substitution complicates purification due to heavier atom effects .
Biological Activity
4-Bromo-5-iodo-2-methyl-benzoic acid (C8H6BrIO2) is an organic compound with a unique molecular structure characterized by the presence of bromine and iodine substituents on a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of proliferative diseases such as cancer and psoriasis.
- Molecular Formula : C8H6BrIO2
- Molecular Weight : Approximately 340.94 g/mol
- Physical Appearance : White solid, soluble in various organic solvents
While specific mechanisms of action for this compound are not extensively documented, its structural analogs have been shown to exhibit significant biological activity. For instance, compounds with similar bromo and iodo substitutions have been linked to the inhibition of mitogen-activated protein kinases (MAPKs), particularly MEK enzymes, which play crucial roles in cell proliferation and survival pathways .
Biological Activity
- Inhibition of MEK Kinases :
-
Potential Applications :
- Cancer Treatment : Due to its kinase inhibitory properties, this compound may be effective against various cancers by targeting pathways that lead to uncontrolled cell proliferation.
- Psoriasis and Restenosis : The compound has also been suggested for use in treating psoriasis and restenosis, conditions characterized by excessive cell growth and inflammation .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Iodo-2-methylbenzoic acid | CHIO | Lacks bromine; used as an intermediate | Moderate activity against certain cancers |
| 4-Bromo-2-methylbenzoic acid | CHBrO | Similar bromo substitution; different reactivity | Anti-inflammatory properties |
| 3-Bromo-5-chloro-2-methylbenzoic acid | CHBrClO | Contains chlorine instead of iodine | Varies widely in biological activity |
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromo-5-iodo-2-methyl-benzoic acid?
- Methodological Answer: A multi-step synthesis starting from a substituted benzoic acid ester (e.g., ethyl 4-bromo-2-cyano-5-methylbenzoate) can be employed. Hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid derivative. Sequential halogenation (e.g., bromination followed by iodination) must be performed under controlled reaction conditions to ensure regioselectivity. For example, bromine or N-bromosuccinimide (NBS) in acetic acid can introduce bromine at the 4-position, while iodine monochloride (ICl) in dichloromethane may facilitate iodination at the 5-position. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via recrystallization or column chromatography .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer: Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for substituent orientation) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can verify the presence of the carboxylic acid group (broad peak ~2500–3300 cm⁻¹ for O-H stretch). Cross-referencing spectroscopic data with computational predictions (e.g., density-functional theory, DFT) improves confidence in assignments .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer: The compound should be stored in a desiccator at 0–6°C to prevent degradation from moisture or light. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., exposure to 0.1 M HCl/NaOH at 40°C for 24 hours). Thermal stability can be assessed via differential scanning calorimetry (DSC). Avoid prolonged exposure to air to minimize oxidation of the iodine substituent .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties such as frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic/electrophilic attack. Fukui indices quantify regional electrophilicity, guiding predictions for Suzuki-Miyaura or Ullmann coupling reactions. Solvent effects (e.g., DMF, toluene) should be incorporated using the polarizable continuum model (PCM) .
Q. What experimental strategies resolve contradictions in regioselectivity data for halogenation reactions involving this compound?
- Methodological Answer: Conflicting regioselectivity may arise from competing directing effects (e.g., methyl group vs. halogens). Systematic variation of reaction conditions (temperature, solvent polarity, catalyst) can isolate dominant factors. For example, low-temperature iodination in polar aprotic solvents may favor meta-directing effects of iodine, while bromination in non-polar solvents could prioritize methyl group orientation. Reaction outcomes should be validated via X-ray crystallography or NOESY NMR .
Q. How can molecular docking studies elucidate potential biological targets for this compound?
- Methodological Answer: AutoDock Vina can predict binding affinities to proteins (e.g., cyclooxygenase-2 or tyrosine kinases). Prepare the ligand by optimizing its geometry at the PM6 semi-empirical level and assign Gasteiger charges. Use a Lamarckian genetic algorithm for conformational sampling. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in AMBER) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .
Q. What methodologies address discrepancies between experimental and computational spectroscopic data?
- Methodological Answer: Discrepancies in IR or NMR spectra may arise from solvent effects or conformational flexibility. Recalculate DFT-derived spectra using explicit solvent models (e.g., COSMO-RS) and compare with experimental data from databases like NIST Chemistry WebBook. For ambiguous peaks, employ 2D-NMR techniques (HSQC, HMBC) to resolve coupling patterns. Statistical tools (e.g., RMSD analysis) quantify alignment between predicted and observed data .
Q. How can the compound’s bioactivity be systematically explored in drug discovery pipelines?
- Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) to identify preliminary activity. Structure-activity relationship (SAR) studies can optimize substituents (e.g., replacing iodine with fluorine). Pharmacokinetic properties (logP, solubility) should be modeled using SwissADME or ADMETLab. For mechanistic insights, combine RNA-seq analysis of treated cells with pathway enrichment tools (e.g., KEGG) to map affected biological processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
